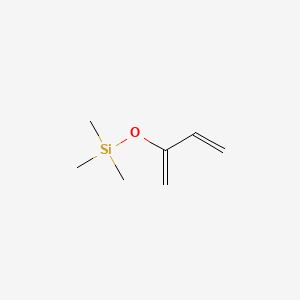

2-(Trimethylsiloxy)-1,3-butadiene

Vue d'ensemble

Description

2-(Trimethylsiloxy)-1,3-butadiene is a useful research compound. Its molecular formula is C7H14OSi and its molecular weight is 142.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Synthesis

2-(Trimethylsiloxy)butadiene has been utilized in polymer synthesis. A study by Penelle, Mayné, and Wynants (1994) demonstrated its polymerization using AIBN (a free radical initiator) under various conditions. This process led to the synthesis of Poly(2-trimethylsiloxy)butadiene with distinct microstructures, though 1,2-microstructure was not observed. The molecular weights of the polymers were generally low to moderate (Penelle, Mayné, & Wynants, 1994).

Diels-Alder Reactions

Yamamoto, Suzuki, and Tsuji (1978) explored the Diels-Alder reactions of trimethylsiloxy-substituted butadienes, including 2-(Trimethylsiloxy)-1,3-butadiene, with dimethyl acetylenedicarboxylate. This process resulted in the production of various dimethyl hydroxy-substituted phthalates (Yamamoto, Suzuki, & Tsuji, 1978).

Synthesis of Aldehydes

Mukaiyama and Ishida (1975) found that this compound reacts with acetals in the presence of TiCl4 to yield δ-alkoxy-δ,β-unsaturated aldehydes. This method presents a novel approach for introducing a –CH2–CH=CH-CHO unit into electrophiles (Mukaiyama & Ishida, 1975).

Incorporation into Vinyl Polymers

Mayné and Penelle (1998) conducted studies on the free-radical (co)polymerization of this compound with styrene and methyl methacrylate. The polymers incorporated α,β-bis(siloxy)vinylene units, primarily in a 1,4-microstructure, allowing significant incorporation of butadienyl subunits as functional groups in the polymer chain (Mayné & Penelle, 1998).

Annulation Reactions

Molander and Andrews (1989) described the use of 1,3-bis(trimethylsiloxy)-1,3-butadiene in [3 + n] annulation reactions with dielectrophiles. This method efficiently produced seven- and eight-membered bicyclic ether adducts, showcasing the compound's utility in complex organic syntheses (Molander & Andrews, 1989).

Synthetic Equivalent Studies

Hosomi et al. (1990) researched 2-Trimethylsilylethyl-1,3-butadiene as a synthetic equivalent of 3-methylene-1,4-pentadiene. This compound was shown to be effective in consecutive Diels-Alder reactions, underlining its potential as a versatile synthetic building block (Hosomi et al., 1990).

Mécanisme D'action

Target of Action

It is known that trimethylsilyl groups, which are part of the 2-(trimethylsiloxy)-1,3-butadiene structure, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

They can substitute a hydrogen in the hydroxyl groups on compounds, forming trimethylsiloxy groups

Result of Action

Trimethylsilyl groups, which are part of this compound, are known to increase the volatility of compounds, often making them more amenable to analysis by gas chromatography or mass spectrometry . This could potentially be a result of the action of this compound.

Propriétés

IUPAC Name |

buta-1,3-dien-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAPBVRQZQYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339225 | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38053-91-7 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

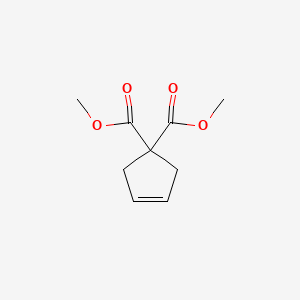

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Trimethylsiloxy)-1,3-butadiene in organic synthesis?

A1: this compound acts as a versatile building block, particularly in Diels-Alder reactions. Its structure allows it to readily react with various dienophiles, leading to the formation of six-membered rings, a fundamental motif in many organic molecules. [][2][6] This is particularly useful for synthesizing complex natural products and pharmaceuticals.

Q2: The provided research highlights the use of Lewis acids with this compound. Why is this combination significant?

A2: Lewis acids like Ytterbium(III) triflate (Yb(OTf)3) and Butyltin triflate (Bu2BOTf) catalyze the conversion of Diels-Alder adducts derived from this compound into valuable 2-cyclohexenones. [] This transformation is highly valuable in synthesizing a wide range of organic compounds, including those with potential medicinal value.

Q3: Can you provide spectroscopic data for this compound?

A3: While the provided abstracts don't offer detailed spectroscopic data, this compound is known to exhibit characteristic signals in various spectroscopic techniques:

- 1H NMR: A distinct singlet for the trimethylsilyl group (SiMe3) appears around 0 ppm. Additionally, signals corresponding to the butadiene protons are observed in the expected range. []

Q4: Are there any large-scale synthesis methods available for this compound?

A4: Yes, researchers have developed improved large-scale synthesis protocols for this compound. [] These advancements enable its production in quantities suitable for industrial applications, further highlighting its significance in chemical manufacturing.

Q5: Has this compound been employed in the synthesis of biologically relevant molecules?

A5: Absolutely! this compound plays a key role in synthesizing various heterocyclic compounds. For instance, it has been utilized in synthesizing nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates, which have shown potential as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. [] This enzyme is crucial for DNA synthesis, making these compounds promising candidates for developing novel anti-parasitic and anti-cancer drugs.

Q6: What are the safety considerations associated with handling this compound?

A6: this compound is moisture-sensitive and can decompose upon contact with water, especially under acidic conditions. [] Proper laboratory procedures, including handling under inert atmosphere and using dry solvents, are essential to prevent degradation. Additionally, like many organic reagents, it's advisable to handle it with care and wear appropriate personal protective equipment to minimize exposure risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)